Cas no 1806735-35-2 (Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate is a fluorinated pyridine derivative with a versatile structure, featuring an iodo substituent at the 3-position and a trifluoromethoxy group at the 2-position. The presence of these functional groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. Its trifluoromethoxy group contributes to increased metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. This compound is well-suited for applications requiring precise functionalization of the pyridine core.
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate structure
1806735-35-2 structure
商品名:Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1806735-35-2
MF:C10H9F3INO3
メガワット:375.083045721054
CID:4835158

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C10H9F3INO3/c1-3-17-9(16)6-4-7(14)8(15-5(6)2)18-10(11,12)13/h4H,3H2,1-2H3
    • InChIKey: YLOOHQINZROWHZ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=C(C)C(C(=O)OCC)=C1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029091934-1g
Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
1806735-35-2 97%
1g
$1,504.90 2022-03-31

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Ethyl 3-Iodo-6-Methyl-2-(Trifluoromethoxy)Pyridine-5-Carboxylate: A Comprehensive Overview

Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate is a highly specialized organic compound with the CAS number 1806735-35-2. This compound belongs to the class of pyridine derivatives, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and potential bioactivity. The structure of this compound is characterized by a pyridine ring substituted with an iodo group at position 3, a methyl group at position 6, a trifluoromethoxy group at position 2, and an ethyl ester group at position 5.

The synthesis of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, Friedel-Crafts acylation, and esterification. The introduction of the trifluoromethoxy group is particularly challenging due to its strong electron-withdrawing nature, which can influence the reactivity of the pyridine ring during subsequent transformations. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing reaction times and improving yields.

One of the most notable applications of this compound lies in its potential as a precursor for drug development. Pyridine derivatives are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). Studies have shown that the trifluoromethoxy group enhances the lipophilicity of the molecule, which is crucial for its absorption and bioavailability in vivo. Additionally, the iodo substituent can serve as a leaving group in subsequent coupling reactions, enabling further functionalization of the molecule for specific therapeutic applications.

Recent research has also explored the use of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate in materials science, particularly in the development of advanced materials for optoelectronic devices. The pyridine ring's conjugated system contributes to its strong absorption properties in the visible spectrum, making it a candidate for dye-sensitized solar cells (DSSCs). Computational studies have demonstrated that the electron-withdrawing groups on the pyridine ring enhance its ability to transfer electrons efficiently, which is essential for improving device performance.

From a chemical properties perspective, Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate exhibits high thermal stability under standard conditions, with a decomposition temperature exceeding 180°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under acidic and basic conditions has also been extensively studied, providing valuable insights into its suitability for different chemical transformations.

In terms of environmental impact, recent studies have focused on the biodegradation pathways of Ethyl 3-iodo-6-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate to assess its potential risks to ecosystems. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, primarily through hydrolysis and oxidation mechanisms. This suggests that it poses minimal long-term environmental hazards when properly managed.

Looking ahead, the versatility of Ethyl 3-Iodo-6-Methyl-Pyridine Derivatives continues to attract significant research interest across multiple disciplines. Ongoing investigations are exploring its potential as a building block for advanced materials and as a lead compound in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.

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